Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid
Overview
Description
Boc-®-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a chiral amino acid derivative commonly used in organic synthesis, particularly in the field of peptide synthesis. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-3-Amino-3-(4-fluoro-phenyl)-propionic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group, followed by the introduction of the 4-fluoro-phenyl group. One common method involves the reaction of ®-3-Amino-3-(4-fluoro-phenyl)-propionic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Boc-®-3-Amino-3-(4-fluoro-phenyl)-propionic acid often involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Boc-®-3-Amino-3-(4-fluoro-phenyl)-propionic acid undergoes various types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc protecting group using acidic conditions, such as treatment with trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Substitution Reactions: Introduction of different substituents on the phenyl ring using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: DCC or EDC in the presence of a base like N-methylmorpholine.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Deprotection: ®-3-Amino-3-(4-fluoro-phenyl)-propionic acid.
Coupling: Peptides or peptide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Boc-®-3-Amino-3-(4-fluoro-phenyl)-propionic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: As a precursor for the synthesis of pharmaceutical compounds and as a tool for drug discovery.
Industry: In the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Boc-®-3-Amino-3-(4-fluoro-phenyl)-propionic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc protecting group prevents unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. Upon deprotection, the free amino group can participate in further chemical reactions or biological interactions.
Comparison with Similar Compounds
Similar Compounds
- Boc-®-3-Amino-4-(4-fluoro-phenyl)-butyric acid
- Boc-®-3-Amino-3-(4-chloro-phenyl)-propionic acid
- Boc-®-3-Amino-3-(4-methyl-phenyl)-propionic acid
Uniqueness
Boc-®-3-Amino-3-(4-fluoro-phenyl)-propionic acid is unique due to the presence of the 4-fluoro-phenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of peptides and other organic molecules where specific interactions with the fluorine atom are desired.
Properties
IUPAC Name |
(3R)-3-(4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVBNEFIXONNFA-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201145306 | |
Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-fluorobenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201145306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479064-94-3 | |
Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-fluorobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479064-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-fluorobenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201145306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.